2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Description
The compound 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide features a fused imidazo-triazole core substituted with a 4-methoxyphenyl group and a sulfanyl-acetamide linkage to a 6-methylbenzothiazole moiety. Its structural complexity is designed to enhance binding affinity and metabolic stability, common goals in medicinal chemistry .
Properties
IUPAC Name |
2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S2/c1-13-3-8-16-17(11-13)31-19(22-16)23-18(28)12-30-21-25-24-20-26(9-10-27(20)21)14-4-6-15(29-2)7-5-14/h3-8,11H,9-10,12H2,1-2H3,(H,22,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHGNFHASQXDEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C4N3CCN4C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-c][1,2,4]triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[2,1-c][1,2,4]triazole ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions.
Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized through a condensation reaction involving o-aminothiophenol and an appropriate aldehyde or ketone.
Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a neuroprotective and anti-neuroinflammatory agent. It may also have applications in the treatment of neurodegenerative diseases.
Biological Research: The compound’s ability to interact with various enzymes and receptors makes it a valuable tool in biological research.
Industrial Chemistry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Variations
The target compound’s imidazo[2,1-c][1,2,4]triazole core distinguishes it from analogs with simpler triazoles or alternative fused systems:
- Pyrimido[5,4-b]indole Core (): The compound N-(6-methyl-1,3-benzothiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide replaces the imidazo-triazole with a larger pyrimidoindole system.
- 1,2,4-Triazolo[4,3-b]pyridazine (): Derivatives like N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide exhibit a pyridazine-triazole fusion, altering electronic properties and hydrogen-bonding capacity .
Substituent Effects on Activity and Stability
Aryl Group Modifications:
- 4-Methoxyphenyl vs. 4-Chlorophenyl (): The 4-methoxyphenyl group in the target compound enhances electron-donating properties compared to electron-withdrawing substituents like chlorine (e.g., 2-[4-(4-chlorophenyl)-5-(p-tolylaminomethyl)-4H-[1,2,4]triazol-3-ylsulfanyl]acetamide). Methoxy groups improve solubility and may influence binding to hydrophobic pockets .
- Benzothiazole vs.
Sulfanyl-Acetamide Linkages:
- Thiazole-Triazole Hybrids (): Compounds like 2-{4-[4-(1H-benzodiazol-2-yl)phenoxymethyl]-1H-triazol-1-yl}-N-(2-phenylthiazol-5-yl)acetamide (9a) share the acetamide-thioether bridge but incorporate phenoxymethyl-triazole spacers instead of fused imidazo-triazoles. This may reduce conformational rigidity .
Tabulated Comparison of Key Analogues
Implications for Drug Design
- Rigidity vs.
- Solubility Optimization : Methoxy and benzothiazole groups balance lipophilicity and aqueous solubility, critical for oral bioavailability .
- Synthetic Scalability : The use of S-alkylation () and copper-catalyzed click chemistry () ensures reproducible yields, though purification remains challenging due to tautomerism .
Biological Activity
The compound 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide represents a novel addition to the class of imidazo[2,1-c][1,2,4]triazole derivatives. This class has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding the biological activity of this specific compound can provide insights into its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound includes:
- Imidazo[2,1-c][1,2,4]triazole core : Known for various pharmacological effects.
- Methoxyphenyl group : Enhances lipophilicity and may influence receptor interactions.
- Sulfanyl linkage : Potentially increases reactivity with biological targets.
- Acetamide moiety : Contributes to the overall stability and solubility of the compound.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The imidazo[2,1-c][1,2,4]triazole scaffold may inhibit key enzymes in metabolic pathways.
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors involved in disease processes.
- Signal Transduction Interference : It could disrupt signaling pathways that regulate cellular functions.
Antimicrobial Activity
Research indicates that compounds within the imidazo[2,1-c][1,2,4]triazole class exhibit significant antimicrobial properties. The presence of the methoxy group may enhance these effects by improving binding affinity to microbial targets.
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| 4-Methoxyphenyl imidazo[2,1-c][1,2,4]triazole | Antibacterial | 0.046 - 3.11 |
| 7-(4-Chlorophenyl) imidazo[2,1-c][1,2,4]triazole | Antifungal | 0.125 - 8 |
Anticancer Activity
The anticancer potential of similar compounds has been documented in various studies. The unique structural features of this compound suggest it may inhibit cancer cell proliferation through multiple pathways.
| Study Reference | Cell Line Tested | IC50 (μM) | Observed Effects |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Induced apoptosis | |
| A549 (Lung Cancer) | 10.0 | Inhibited cell migration |
Anti-inflammatory Activity
Compounds with imidazo[2,1-c][1,2,4]triazole frameworks have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
Case Studies
Several studies have explored the biological activities of compounds structurally related to This compound :
-
Study on Antimicrobial Efficacy
- A series of triazole derivatives were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the phenyl position significantly enhanced antibacterial activity compared to standard antibiotics.
-
Anticancer Mechanism Exploration
- Research focused on the effect of similar triazole compounds on cancer cell lines revealed that these compounds could induce cell cycle arrest and apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
